molecular formula C10H12O2 B3248134 2H-1-Benzopyran-4-ol, 3,4-dihydro-6-methyl- CAS No. 18385-73-4

2H-1-Benzopyran-4-ol, 3,4-dihydro-6-methyl-

Cat. No.: B3248134
CAS No.: 18385-73-4
M. Wt: 164.2 g/mol
InChI Key: IOWHBWAURDUJKJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-methyl-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWHBWAURDUJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901270304
Record name 3,4-Dihydro-6-methyl-2H-1-benzopyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18385-73-4
Record name 3,4-Dihydro-6-methyl-2H-1-benzopyran-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18385-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-6-methyl-2H-1-benzopyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-4-ol, 3,4-dihydro-6-methyl- typically involves the condensation of phenol with ethyl acetoacetate under acidic or basic conditions. The reaction is followed by cyclization to form the benzopyran ring. The specific reaction conditions, such as temperature and pH, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of 2H-1-Benzopyran-4-ol, 3,4-dihydro-6-methyl- may involve more efficient catalytic processes to enhance yield and reduce production costs. These methods often utilize advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-4-ol, 3,4-dihydro-6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated benzopyran derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

2H-1-Benzopyran-4-ol, 3,4-dihydro-6-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-4-ol, 3,4-dihydro-6-methyl- involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzopyran Core

3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one Derivatives
  • Examples : 14f, 14g, 14d, 14e ().
  • Key Differences: Substituents: Benzoyl and alkyl/aryl groups at position 3. Functional Groups: Ketone (C=O) at position 2 (pyran-2-one) vs. hydroxyl in the target compound. Synthesis: Prepared via Michael addition of nucleophiles (e.g., ethanolamine, benzyl mercaptan) to 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one . Physical Properties:
  • Melting Points : 84–175°C (e.g., 14d: 171°C; 14g: 84–86°C) vs. target compound (data unavailable) .
  • Solubility : Lower polarity due to benzoyl groups compared to the hydroxylated target compound.
3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b)
  • CAS: Not specified ().
  • Key Differences: Substituents: Methoxybenzoyl at position 3 and methyl at position 5. Structure: Fused pyrano-pyran system vs. simple benzopyran. Reactivity: Electron-donating methoxy group enhances stability and alters electronic properties .
5-Fluoro-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine
  • CAS : 1824109-36-5 ().
  • Key Differences :
    • Substituents : Fluorine at position 5 and amine at position 4.
    • Properties :
  • Fluorine increases electronegativity and metabolic stability.

Functional Group Modifications

2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl
  • Key Difference : Lactone (cyclic ester) at position 2 vs. hydroxyl in the target compound.
  • Implications :
    • Acidity : Lactone lacks acidic protons, reducing hydrogen-bonding capacity.
    • Reactivity : Susceptible to hydrolysis under basic conditions .
2H-1-Benzopyran-6-ol, 3,4-dihydro-2,2,5,8-tetramethyl-, acetate
  • CAS : 600152-23-6 ().
  • Key Differences :
    • Substituents : Acetylated hydroxyl at position 6 and methyl groups at positions 2, 2, 5, 6.
    • Properties :
  • Acetate group increases lipophilicity, enhancing membrane permeability.
  • Methyl groups sterically hinder rotation, affecting conformational stability .

Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Name CAS Number Melting Point (°C) Molecular Formula Key Substituents
2H-1-Benzopyran-4-ol, 3,4-dihydro-6-methyl- 1481-93-2 N/A C₁₀H₁₂O₂ 4-OH, 6-CH₃
3-(2-Benzoylallyl)-14d N/A 171 C₂₃H₂₃NO₄ 3-Benzoyl, 4-OH, 6-CH₃
5-Fluoro-6-methyl-4-amine 1824109-36-5 N/A C₁₀H₁₂FNO 5-F, 4-NH₂, 6-CH₃
3-(4-Methoxybenzoyl)-8b N/A 125 C₁₉H₁₈O₅ 3-(4-OCH₃-benzoyl), 7-CH₃

Table 2: Spectroscopic Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
Target Compound Unavailable Unavailable Unavailable
3-(2-Benzoylallyl)-14g 1.45 (s, 3H), 3.70 (m, 2H), 7.45 (m, 5H) 168.5 (C=O), 105–150 (aromatic) 1720 (C=O), 3400 (OH)
3-(4-Methoxybenzoyl)-8b 3.85 (s, 3H, OCH₃), 6.90–7.60 (m, 4H) 163.2 (C=O), 55.1 (OCH₃) 1705 (C=O), 1250 (C-O)

Biological Activity

2H-1-Benzopyran-4-ol, 3,4-dihydro-6-methyl-, also known by its CAS number 61854-55-5, is a compound belonging to the benzopyran family. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article summarizes the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 2H-1-Benzopyran-4-ol, 3,4-dihydro-6-methyl- is C10H12O2C_{10}H_{12}O_{2}. The structure features a benzopyran core, which is known for its diverse biological activities.

PropertyValue
Molecular Weight164.20 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
CAS Number61854-55-5

Anticancer Activity

Recent studies have indicated that derivatives of benzopyran compounds exhibit significant anticancer properties. For instance, a study evaluated various benzopyran derivatives and found that certain substitutions enhanced their cytotoxic effects against different cancer cell lines. Specifically, IC50 values were reported in the range of 7.8416.2μM7.84-16.2\mu M against prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer cell lines .

Antimicrobial Activity

The antimicrobial activity of benzopyran derivatives has been documented through various assays. A study demonstrated that compounds similar to 2H-1-Benzopyran-4-ol showed effectiveness against both bacterial and fungal strains, suggesting broad-spectrum antimicrobial potential. The minimum inhibitory concentrations (MIC) were found to be effective at concentrations as low as 10μg/mL10\mu g/mL .

Anti-inflammatory Activity

Anti-inflammatory properties have also been attributed to benzopyran derivatives. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In vitro studies have shown that certain derivatives can significantly reduce the production of nitric oxide (NO) in macrophage cells .

Neuroprotective Effects

Emerging evidence suggests that benzopyran compounds may possess neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease. The ability to modulate potassium channels has been linked to neuroprotective mechanisms, highlighting the therapeutic potential of these compounds in neurodegenerative diseases .

Case Study 1: Anticancer Evaluation

In a controlled study involving various benzopyran derivatives, one compound exhibited an IC50 value of 10μM10\mu M against lung cancer cells. The study utilized a combination of cell viability assays and apoptosis detection methods to confirm the anticancer effects .

Case Study 2: Antimicrobial Testing

A series of tests were conducted on 2H-1-Benzopyran derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. Results indicated that certain derivatives had MIC values less than 20μg/mL20\mu g/mL, showcasing their potential as new antimicrobial agents .

Q & A

Basic: What are the recommended synthetic routes for 2H-1-Benzopyran-4-ol, 3,4-dihydro-6-methyl-?

Methodological Answer:
Synthesis of benzopyran derivatives often involves cyclization or rearrangement strategies. For example, related compounds (e.g., benzofuran derivatives) are synthesized via [3,3]-sigmatropic rearrangements using NaH in THF as a base, followed by aromatization . While direct data for this specific compound is limited, analogous protocols suggest starting with substituted phenolic precursors and employing acid- or base-catalyzed cyclization. Reaction optimization should include monitoring via TLC and structural confirmation using NMR and mass spectrometry.

Basic: What are the key physical and chemical properties of this compound?

Methodological Answer:
Reported properties (CAS 1481-93-2) include:

  • Molecular formula: C₉H₁₀O₂
  • Molecular weight: 150.17 g/mol
  • Boiling point: 266.64°C (predicted)
  • Density: 1.208 g/cm³
  • Flash point: 121.85°C .
    Experimental validation is critical, as some SDS lack data on melting points, solubility, or logP . Use differential scanning calorimetry (DSC) for melting point determination and shake-flask methods for logP.

Basic: What safety precautions are required during handling?

Methodological Answer:
Based on GHS classifications for structurally similar compounds:

  • Acute toxicity (Oral, Category 4): Use PPE (gloves, lab coat) and avoid ingestion.
  • Skin/Eye irritation (Category 2/2A): Employ chemical goggles and face shields.
  • Respiratory protection: Use NIOSH-approved respirators (e.g., P95 filters) in poorly ventilated areas . Always conduct a risk assessment using SDS and local regulations.

Advanced: How can researchers resolve discrepancies in reported physical properties?

Methodological Answer:
Discrepancies (e.g., missing melting points in SDS vs. predicted values) require:

  • Experimental validation: Use DSC for thermal analysis and GC-MS for purity assessment.
  • Computational modeling: Apply Crippen or Joback methods to predict properties like boiling points . Cross-validate with databases like NIST WebBook . Publish findings to address data gaps.

Advanced: What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

  • HPLC-DAD/UV: For purity analysis and quantification (optimize mobile phase with acetonitrile/water + 0.1% formic acid).
  • NMR (¹H/¹³C): Assign peaks using DEPT and COSY for structural confirmation.
  • IR spectroscopy: Identify functional groups (e.g., hydroxyl, methyl) .
  • High-resolution mass spectrometry (HRMS): Confirm molecular formula.

Advanced: How can stability under experimental conditions be systematically assessed?

Methodological Answer:
Design stability studies under:

  • Thermal stress: Incubate at 40–60°C for 1–4 weeks; monitor degradation via HPLC.
  • pH variation: Test in buffers (pH 1–13) to identify hydrolysis pathways.
  • Light exposure: Use ICH Q1B guidelines for photostability . Lack of SDS data on decomposition products necessitates LC-MS/MS to identify impurities.

Advanced: How might computational models aid in studying this compound’s reactivity?

Methodological Answer:

  • Reactivity prediction: Use DFT calculations (e.g., Gaussian software) to model electrophilic aromatic substitution or oxidation sites.
  • Solubility/logP: Apply group contribution methods (e.g., Crippen) .
  • Docking studies: If bioactive, simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina.

Advanced: What strategies mitigate risks when extrapolating data from structurally similar compounds?

Methodological Answer:

  • SAR analysis: Compare substituent effects (e.g., methyl vs. methoxy groups) on reactivity/toxicity.
  • In silico tools: Use Read-Across or QSAR models (OECD-validated) to predict toxicity endpoints .
  • Benchmark experiments: Validate predictions with small-scale syntheses or assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1-Benzopyran-4-ol, 3,4-dihydro-6-methyl-
Reactant of Route 2
2H-1-Benzopyran-4-ol, 3,4-dihydro-6-methyl-

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